molecular formula C10H9FN2O2S B2984520 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 781632-83-5

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2984520
CAS No.: 781632-83-5
M. Wt: 240.25
InChI Key: XLJXMEMTIHCCGG-UHFFFAOYSA-N
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Description

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol (-SH) group at position 2 and a 1-(4-fluorophenoxy)ethyl moiety at position 3. This compound belongs to a class of 1,3,4-oxadiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the 4-fluorophenoxy group enhances its lipophilicity and metabolic stability, making it a candidate for drug development. Synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under basic conditions, followed by S-alkylation with appropriate electrophiles .

Properties

IUPAC Name

5-[1-(4-fluorophenoxy)ethyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c1-6(9-12-13-10(16)15-9)14-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJXMEMTIHCCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)O1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis with structurally similar compounds:

Compound Substituents Key Biological Activities Synthesis Yield References
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol 4-Fluorophenoxyethyl at C5, thiol at C2 Antimicrobial, anti-inflammatory ~75-85%
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol 4-Chlorophenoxymethyl at C5, thiol at C2 Antibacterial (Gram+ and Gram-), α-chymotrypsin inhibition 70-90%
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol 2-Chloro-4,5-dimethylphenyl at C5 Rho/Myocardin-related transcription factor inhibition 76%
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 4-Pyridyl at C5, thiol at C2 Peripherally acting CB1 receptor antagonism 81-86%
5-(Naphthalen-1-yloxymethyl)-1,3,4-oxadiazole-2-thiol Naphthyloxymethyl at C5 Antioxidant 72-88%

Biological Activity

5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula: C10H9FN2O2S
  • Molecular Weight: 240.25 g/mol
  • CAS Number: 781632-83-5

The presence of fluorine in the phenoxy group is significant as it can enhance the compound's metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is known to modulate biological pathways through inhibition of enzyme activity or alteration of receptor functions. This compound has been investigated for its antimicrobial and antifungal properties, as well as its potential role in drug development .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a study demonstrated that certain oxadiazole derivatives showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the micromolar range .

Anticancer Activity

A notable aspect of this compound is its potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For example:

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
Tamoxifen10.38MCF-7
Other Oxadiazoles0.12 - 2.78Various

These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity .

Case Studies

Study on Anticancer Activity:
A detailed investigation into the cytotoxic effects of various oxadiazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The study utilized flow cytometry to assess apoptosis induction and reported increased levels of p53 expression and caspase-3 cleavage in treated cells .

Antioxidant Properties:
Another study focused on the antioxidant characteristics of oxadiazole derivatives, finding that some compounds demonstrated significant free radical scavenging activity. This suggests potential therapeutic applications in diseases related to oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Compound NameStructureBiological Activity
5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiolChlorophenylModerate Anticancer
5-[1-(4-Bromophenoxy)ethyl]-1,3,4-oxadiazole-2-thiolBromophenylHigh Antimicrobial
5-[1-(4-Methylphenoxy)ethyl]-1,3,4-oxadiazole-2-thiolMethylphenylLow Anticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates or condensation reactions using 4-fluorophenoxyethyl precursors. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) to enhance yield. Characterization via FTIR and NMR is critical to confirm the oxadiazole-thiol backbone and fluorophenoxy substituents .
  • Data Consideration : Monitor intermediates using TLC and adjust stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide to carbonyl precursors) to minimize byproducts .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Methodological Answer : Based on structural analogs (e.g., ), the compound likely exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .
  • Stability Note : Store in airtight containers at 2–8°C to prevent degradation, as oxadiazole-thiol derivatives are sensitive to moisture and light .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to assess purity (>95%). X-ray crystallography (for single crystals) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites (e.g., sulfur in the thiol group). Molecular docking (AutoDock Vina) can simulate binding to target enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding with the fluorophenoxy moiety .
  • Data Contradiction : Cross-validate computational results with experimental IC50 values from enzyme inhibition assays to address discrepancies in binding affinity predictions .

Q. What strategies resolve contradictions in spectroscopic data between this compound and its structural analogs?

  • Methodological Answer : For NMR anomalies (e.g., unexpected splitting in aromatic protons), compare with analogs like 5-(4-Chlorophenyl)-1-(2-methoxyphenyl)imidazole-2-thiol (). Use deuterated solvents (DMSO-d6) to stabilize tautomeric forms and reduce dynamic effects .
  • Case Study : In XRD analysis of similar oxadiazoles (), torsional angles of the fluorophenoxy group varied by 5–10° due to crystal packing effects, emphasizing the need for complementary spectroscopic techniques .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) and test in vitro for cytotoxicity (MTT assay) and target selectivity. Correlate logP values (from HPLC retention times) with membrane permeability trends .
  • Theoretical Framework : Link SAR outcomes to conceptual models of electron-withdrawing effects (fluorine’s impact on aromatic ring electron density) and steric hindrance .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 30 days. Monitor degradation via UPLC-MS and identify products (e.g., hydrolysis of the oxadiazole ring) to infer degradation pathways .

Q. What in vitro assays are appropriate for evaluating the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : Use fluorometric assays (e.g., NADH-coupled reactions) for dehydrogenase targets or colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis) for phosphatases. Normalize activity data against positive controls (e.g., rofecoxib for COX-2) and account for solvent interference (DMSO ≤1% v/v) .

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